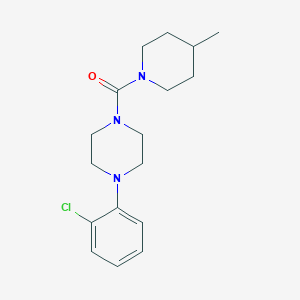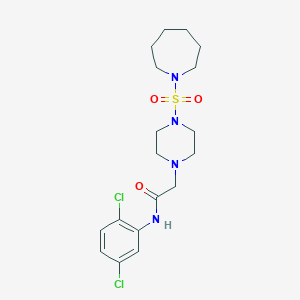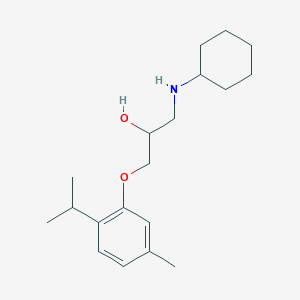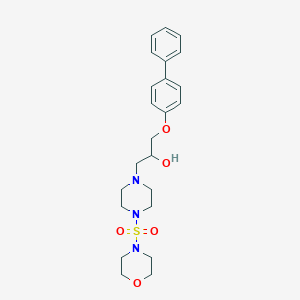
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine, also known as EMD-386088, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in 2008 by a team of chemists at Merck & Co. as a potential treatment for anxiety and depression. Since then, EMD-386088 has been the subject of several scientific studies, which have explored its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The exact mechanism of action of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine is not fully understood, but it is believed to act as a selective serotonin receptor agonist. Specifically, it has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of anxiety and mood. By activating this receptor, this compound may increase the levels of serotonin in the brain, which can lead to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. It has also been shown to decrease the levels of corticosterone, a hormone involved in the stress response. Additionally, this compound has been shown to increase neurogenesis, the formation of new neurons, in the hippocampus, a brain region involved in memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine has several advantages for lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain and use in experiments. It has also been shown to have consistent effects in animal models, making it a reliable tool for studying anxiety, depression, and other related conditions. However, this compound also has some limitations. It has not been extensively studied in humans, so its safety and efficacy in humans are not fully known. Additionally, its mechanism of action is not fully understood, which limits its potential for drug development.
Direcciones Futuras
There are several future directions for research on 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine. One potential direction is to further investigate its mechanism of action, which could lead to the development of more selective and effective drugs for anxiety, depression, and other related conditions. Another direction is to study its potential as a cognitive enhancer, as well as its effects on neurogenesis and other brain functions. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine involves several steps, starting with the reaction of 2-ethoxy-4-methylphenylsulfonyl chloride with o-toluidine to produce 2-ethoxy-4-methylphenylsulfonyl-o-toluidine. This intermediate is then reacted with piperazine in the presence of a catalyst to yield the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-4-(o-tolyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a treatment for anxiety and depression in humans. It has also been studied for its potential as a cognitive enhancer, with some studies showing improved memory and learning in animal models. Furthermore, this compound has been investigated for its potential as a treatment for neuropathic pain, with promising results in animal models.
Propiedades
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-4-25-19-15-16(2)9-10-20(19)26(23,24)22-13-11-21(12-14-22)18-8-6-5-7-17(18)3/h5-10,15H,4,11-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITKFGKIYAZJAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methyl-1-piperidinyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B503039.png)


![1-(2,5-Dichlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503044.png)
![1-(4-Chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B503046.png)
![1-(2-Chlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503047.png)
![4-(4-Chlorophenyl)-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B503048.png)
![1-(3-Chlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503049.png)





![3,4,5-trimethoxy-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B503062.png)